1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one
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Overview
Description
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that features a furan ring substituted with a bromine atom and an imidazolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one typically involves the condensation of 5-bromofurfural with imidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidin-2-one moiety can be reduced to form imidazolidine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2,4-dione: Similar structure but with an additional carbonyl group.
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidine: Lacks the carbonyl group in the imidazolidin-2-one moiety.
1-{[(5-Bromofuran-2-yl)methylidene]amino}benzimidazolidin-2-one: Contains a benzimidazole ring instead of an imidazolidin-2-one ring.
Uniqueness
1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one is unique due to its specific combination of a brominated furan ring and an imidazolidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
62254-66-4 |
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Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C8H8BrN3O2/c9-7-2-1-6(14-7)5-11-12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13) |
InChI Key |
FJRPDRDJLWHRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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